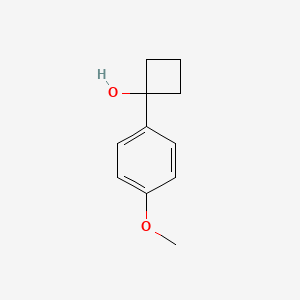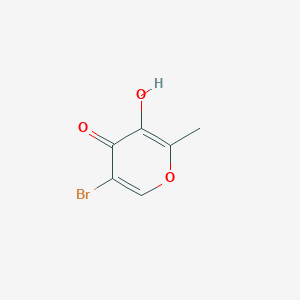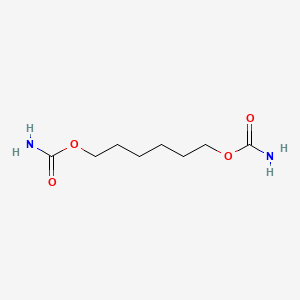
1,6-Hexanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediol dicarbamate is an organic compound with the molecular formula C8H16N2O4. It is a derivative of 1,6-hexanediol, where the hydroxyl groups are replaced by carbamate groups. This compound is of significant interest due to its applications in various fields, including polymer chemistry, materials science, and industrial processes.
Méthodes De Préparation
1,6-Hexanediol dicarbamate can be synthesized through several methods. One common approach involves the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate. This reaction is typically catalyzed by heteropoly acids or other suitable catalysts . The reaction conditions often include moderate temperatures and pressures to achieve high yields and selectivity.
Another method involves the direct reaction of 1,6-hexanediamine with urea and alcohols, such as methanol or ethanol, in the presence of a catalyst like zinc-incorporated berlinite . This one-pot synthesis is advantageous due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
1,6-Hexanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups back to amines.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Esterification: The hydroxyl groups in the parent compound, 1,6-hexanediol, can undergo esterification to form esters.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminium hydride, and various acids and bases for substitution and esterification reactions .
Applications De Recherche Scientifique
1,6-Hexanediol dicarbamate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyesters, imparting desirable mechanical properties and hydrolytic stability to the polymers.
Materials Science: The compound is utilized in the development of phase change materials for thermal energy storage, enhancing the thermal performance and stability of these materials.
Biology and Medicine: In biological research, 1,6-hexanediol is used to study biomolecular condensates and chromatin organization, providing insights into cellular processes and potential therapeutic targets.
Industrial Applications: It serves as an intermediate in the production of hexamethylene diisocyanate, a key component in the manufacture of polyurethane foams, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,6-hexanediol dicarbamate involves its interaction with various molecular targets. In polymer chemistry, the compound acts as a chain extender, reacting with diisocyanates to form polyurethanes. This reaction enhances the mechanical strength and hydrolytic stability of the resulting polymers .
In biological systems, 1,6-hexanediol disrupts weak hydrophobic interactions between proteins and nucleic acids, leading to the dissolution of biomolecular condensates. This property is exploited to study the dynamics of chromatin organization and other cellular processes .
Comparaison Avec Des Composés Similaires
1,6-Hexanediol dicarbamate can be compared with other similar compounds, such as:
Hexamethylene diisocyanate: While both compounds are used in polyurethane synthesis, hexamethylene diisocyanate is more reactive and toxic, requiring careful handling.
Dimethyl hexane-1,6-dicarbamate: This compound is another derivative of 1,6-hexanediamine, used in non-phosgene synthesis of hexamethylene diisocyanate.
The uniqueness of this compound lies in its dual functionality, combining the properties of both diols and carbamates, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
40777-33-1 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6-carbamoyloxyhexyl carbamate |
InChI |
InChI=1S/C8H16N2O4/c9-7(11)13-5-3-1-2-4-6-14-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) |
Clé InChI |
JNWPFPFXZSAHGD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCOC(=O)N)CCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenoxy)methyl]azetidine](/img/structure/B13996702.png)
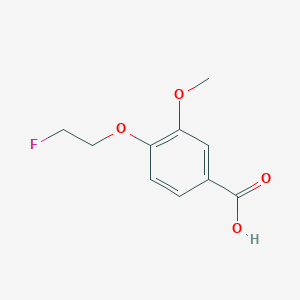
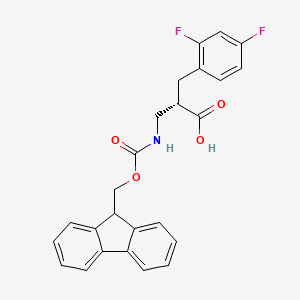
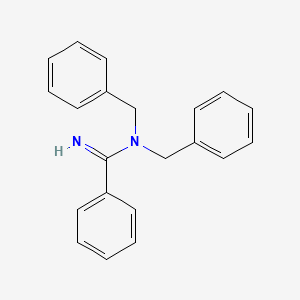
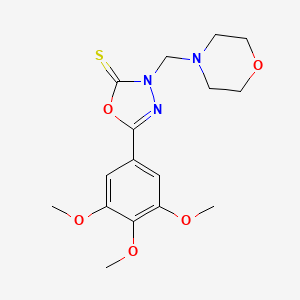

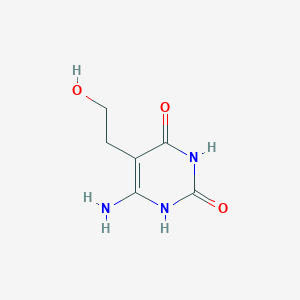

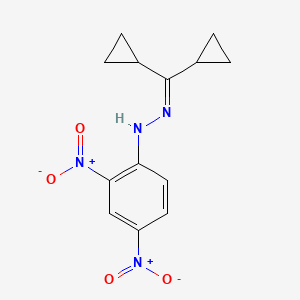
![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
